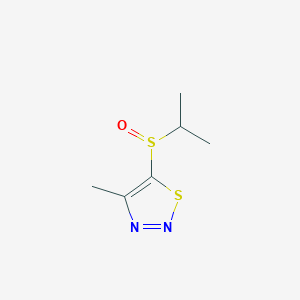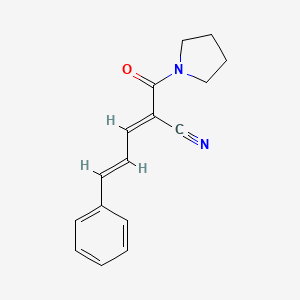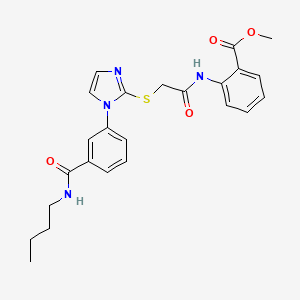![molecular formula C19H20N2O3 B2753163 1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine CAS No. 898438-81-8](/img/structure/B2753163.png)
1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine” is a chemical compound with the linear formula C17H20N2O2S . It has a molecular weight of 316.425 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula C17H20N2O2S . More detailed structural information, such as 3D models or 2D diagrams, is not available in the current search results.Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Interactions
One significant area of application involves the study of metabolic pathways and enzyme interactions. For example, research on Lu AA21004, a novel antidepressant, has elucidated its oxidative metabolism pathways, identifying cytochrome P450 enzymes responsible for its metabolism. This research provides critical insights into the drug's pharmacokinetics and potential interactions with other medications (Hvenegaard et al., 2012).
Ligand Design for Receptors
Piperazine derivatives have been explored as ligands for various receptors, indicating their potential in therapeutic applications. Studies have synthesized and characterized piperazine analogues targeting melanocortin receptors, demonstrating their selectivity and activity, which could be beneficial for developing new therapeutic agents (Mutulis et al., 2004).
Anticoagulant Properties
Research into N,N-dialkylated piperazine derivatives has revealed potent factor Xa inhibitors, showing promise in anticoagulant therapy. This indicates piperazine compounds' potential role in treating thrombotic disorders, albeit with considerations for their bioavailability (Jia et al., 2004).
Central Nervous System Therapeutics
The central pharmacological activities of piperazine derivatives have been explored, particularly their roles in antipsychotic, antidepressant, and anxiolytic drugs. This research underscores the versatility of piperazine compounds in addressing various central nervous system disorders, highlighting their therapeutic potential (Brito et al., 2018).
Antimicrobial and Antioxidant Activities
Studies on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown significant antimicrobial and moderate antioxidant activities, suggesting their utility in combating microbial infections and oxidative stress (Mallesha & Mohana, 2011).
Anti-malarial Agents
The anti-malarial activity of certain piperazine derivatives has been demonstrated through crystal structure analysis, providing a basis for the development of new anti-malarial therapeutics. This research highlights the importance of molecular structure in determining biological activity and the potential of piperazine compounds in malaria treatment (Cunico et al., 2009).
Propriétés
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)21-11-5-6-15-9-10-16(12-18(15)21)20-19(23)13-24-17-7-3-2-4-8-17/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHQDXNICCAPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2753080.png)
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2753082.png)


![N-(4-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2753089.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2753090.png)
![N-(3-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2753091.png)




![N-([2,2'-bifuran]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2753100.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetic acid](/img/structure/B2753101.png)
![(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid](/img/structure/B2753102.png)